molecular formula C12H12BrN3 B8375957 (3,5-Diaminophenyl)(4-bromophenyl)amine

(3,5-Diaminophenyl)(4-bromophenyl)amine

Cat. No. B8375957
M. Wt: 278.15 g/mol
InChI Key: MLJDZRNZPBKWGC-UHFFFAOYSA-N
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Patent
US06656971B2

Procedure details

To a solution of (3,5-dinitrophenyl) (4-bromophenyl)amine (0.34 g, 1.0 mmol) in ethanol (10 mL) was added indium (2.0 g, 17 mmol) followed by saturated ammonium chloride solution (3 mL) and the mixture stirred 12 h. At this time, TLC showed the reaction complete. The reaction mixture was then filtered through celite, concentrated and the residue dissolved in 50 mL CH2Cl2. The organic solution was washed with 50 mL water followed by 50 mL brine, dried over magnesium sulfate, filtered and concentrated to give 0.26 g (93%) of a brown oil, Rf 0.1 (1:1 hexane:ethyl acetate), which was carried directly to the next step.
Name
(3,5-dinitrophenyl) (4-bromophenyl)amine
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([NH:13][C:14]2[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][CH:15]=2)[CH:7]=[C:8]([N+:10]([O-])=O)[CH:9]=1)([O-])=O.[In].[Cl-].[NH4+]>C(O)C>[NH2:1][C:4]1[CH:5]=[C:6]([NH:13][C:14]2[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][CH:15]=2)[CH:7]=[C:8]([NH2:10])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
(3,5-dinitrophenyl) (4-bromophenyl)amine
Quantity
0.34 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])NC1=CC=C(C=C1)Br
Name
Quantity
2 g
Type
reactant
Smiles
[In]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through celite,
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 50 mL CH2Cl2
WASH
Type
WASH
Details
The organic solution was washed with 50 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC=1C=C(C=C(C1)N)NC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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